molecular formula C14H16N2O4S B4655741 2,5-DIMETHYL-N-[4-(METHYLSULFAMOYL)PHENYL]-3-FURAMIDE

2,5-DIMETHYL-N-[4-(METHYLSULFAMOYL)PHENYL]-3-FURAMIDE

Cat. No.: B4655741
M. Wt: 308.35 g/mol
InChI Key: WQDFGQVWDBIUEA-UHFFFAOYSA-N
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Description

2,5-DIMETHYL-N-[4-(METHYLSULFAMOYL)PHENYL]-3-FURAMIDE is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with dimethyl groups and a phenyl ring substituted with a methylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DIMETHYL-N-[4-(METHYLSULFAMOYL)PHENYL]-3-FURAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2,5-DIMETHYL-N-[4-(METHYLSULFAMOYL)PHENYL]-3-FURAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2,5-DIMETHYL-N-[4-(METHYLSULFAMOYL)PHENYL]-3-FURAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-DIMETHYL-N-[4-(METHYLSULFAMOYL)PHENYL]-3-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylfuran: A simpler furan derivative with similar structural features but lacking the phenyl and methylsulfamoyl groups.

    N-Phenyl-3-furamide: A related compound with a phenyl group attached to the furan ring but without the dimethyl and methylsulfamoyl substitutions.

Uniqueness

2,5-DIMETHYL-N-[4-(METHYLSULFAMOYL)PHENYL]-3-FURAMIDE is unique due to the presence of both dimethyl and methylsulfamoyl groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

2,5-dimethyl-N-[4-(methylsulfamoyl)phenyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-9-8-13(10(2)20-9)14(17)16-11-4-6-12(7-5-11)21(18,19)15-3/h4-8,15H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDFGQVWDBIUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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